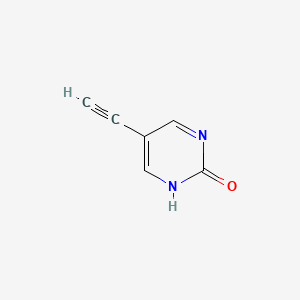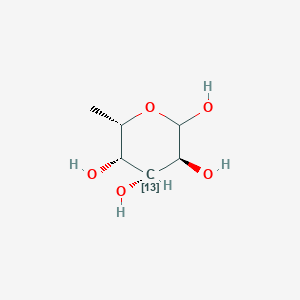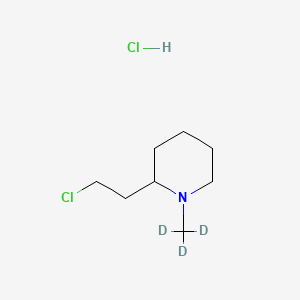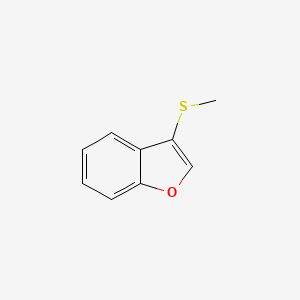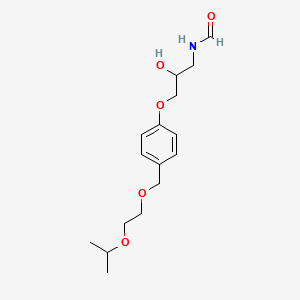![molecular formula C6H10N4O3 B583734 N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide CAS No. 151161-65-8](/img/structure/B583734.png)
N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide is a chemical compound with the molecular formula C6H10N4O3 and a molecular weight of 186.17 g/mol It is characterized by the presence of a triazole ring substituted with a dihydroxyethyl group and an acetamide moiety
Preparation Methods
The synthesis of N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide involves several steps. One common synthetic route includes the reaction of 1,2,4-triazole with an appropriate dihydroxyethyl precursor under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions, such as temperature and pH, to ensure the desired product is obtained . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, this compound could be explored for its therapeutic properties, such as antimicrobial or anticancer activities . Additionally, it may have industrial applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The dihydroxyethyl group and triazole ring are key functional groups that contribute to its activity. These groups may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide can be compared with other similar compounds, such as N-[1-(1,2-dihydroxyethyl)-1H-1,2,4-triazol-3-yl]formamide and N-[1-(1,2-dihydroxyethyl)-1H-1,2,4-triazol-3-yl]propionamide . These compounds share the triazole ring and dihydroxyethyl group but differ in the acyl substituent. The uniqueness of this compound lies in its specific acetamide moiety, which may confer distinct chemical and biological properties.
Properties
CAS No. |
151161-65-8 |
|---|---|
Molecular Formula |
C6H10N4O3 |
Molecular Weight |
186.171 |
IUPAC Name |
N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C6H10N4O3/c1-4(12)8-6-7-3-10(9-6)5(13)2-11/h3,5,11,13H,2H2,1H3,(H,8,9,12) |
InChI Key |
YMCGTWMQZPZPKH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NN(C=N1)C(CO)O |
Synonyms |
Acetamide, N-[1-(1,2-dihydroxyethyl)-1H-1,2,4-triazol-3-yl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


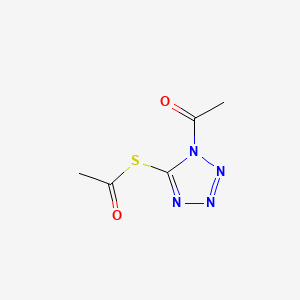
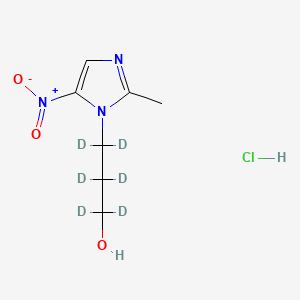
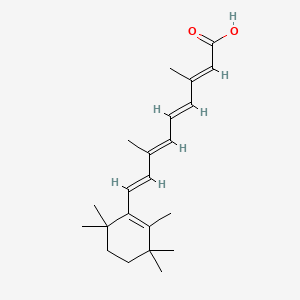
![L-[1-13C]Fucose](/img/structure/B583657.png)
